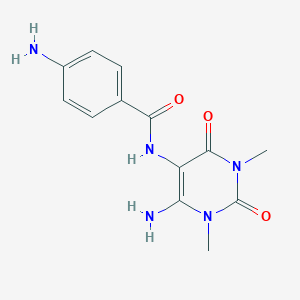

4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide

Description

Properties

CAS No. |

856571-99-8 |

|---|---|

Molecular Formula |

C13H15N5O3 |

Molecular Weight |

289.29 g/mol |

IUPAC Name |

4-amino-N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)benzamide |

InChI |

InChI=1S/C13H15N5O3/c1-17-10(15)9(12(20)18(2)13(17)21)16-11(19)7-3-5-8(14)6-4-7/h3-6H,14-15H2,1-2H3,(H,16,19) |

InChI Key |

PRAUWRJZAQJKCR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=C(C=C2)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide typically involves multiple steps. One common method includes the reaction of 6-amino-1,3-dimethyluracil with 4-aminobenzoic acid under specific conditions to form the desired compound . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.

Reduction: Reduction reactions can be used to modify the compound’s structure, often making it more reactive.

Substitution: The amino groups in the compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. The amino groups and the pyrimidine ring allow the compound to bind to enzymes and receptors, potentially inhibiting or activating their functions. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide

- CAS No.: 964-04-5

- Molecular Formula : C₁₃H₁₄N₄O₃

- Molecular Weight : 274.28 g/mol

- Synonyms: Includes N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-aminobenzamide and SCHEMBL5094443 .

Structural Features :

- Core tetrahydropyrimidine-dione scaffold with dual amino groups at positions 4 (benzamide) and 6 (pyrimidine).

- Substituents: 1,3-Dimethyl groups on the pyrimidine ring. 4-Aminobenzamide moiety attached at position 5 of the pyrimidine.

Comparative Analysis with Structural Analogs

Substituent Variations on the Amide Group

Key Observations :

- Electronic Effects: The 4-aminobenzamide group in the target compound provides electron-donating properties, enhancing reactivity in electrophilic substitutions compared to aliphatic or bulky substituents .

- Solubility : Formamide derivatives (e.g., CAS 7597-60-6) exhibit higher aqueous solubility due to polar groups, while octanamide and tert-butyl derivatives are more lipophilic .

- Thermal Stability : Compounds with aromatic or rigid substituents (e.g., cinnamamide in ) show higher melting points (>320°C) compared to flexible aliphatic chains .

Biological Activity

The compound 4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes findings from various studies regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 274.28 g/mol. The structure features a benzamide moiety linked to a tetrahydropyrimidine derivative, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₆O₂ |

| Molecular Weight | 274.28 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in DMSO |

Antiviral Activity

Recent studies have highlighted the compound's effectiveness as an inhibitor against filoviruses such as Ebola and Marburg viruses. Research indicates that derivatives of 4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide exhibit potent antiviral properties with effective concentrations (EC50) below 10 µM against both viruses .

Case Study: Filovirus Inhibition

In a study evaluating the antiviral efficacy of various benzamide derivatives:

- Compound 20 showed an EC50 of 0.11 µM against Ebola.

- Compound 32 demonstrated an EC50 of 0.31 µM against Marburg .

Structure-Activity Relationship (SAR)

The biological activity of 4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide can be significantly influenced by structural modifications. For instance:

- Substituting different groups on the benzamide portion can enhance potency and selectivity.

- The introduction of halogen atoms has been shown to improve antiviral activity .

Table 2: SAR Findings

| Compound | Substituent | EC50 (Ebola) | EC50 (Marburg) |

|---|---|---|---|

| 20 | None | 0.11 µM | Not tested |

| 32 | Trifluoromethyl | 0.31 µM | Not tested |

| 35 | Chlorine | <1 µM | <1 µM |

The mechanism by which 4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide exerts its antiviral effects is believed to involve the inhibition of viral entry into host cells. This is achieved by interfering with viral glycoproteins necessary for membrane fusion and entry .

Toxicity and Safety Profile

Preliminary assessments indicate that the compound exhibits low cytotoxicity with selectivity indices (SI) greater than 100 in vitro. This suggests a favorable safety profile for further development as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide?

Methodological Answer: The synthesis typically involves multi-step reactions with precise control of temperature, solvent selection, and catalysts. For pyrimidinone derivatives, common steps include:

- Cyclocondensation : Reacting aminobenzamide precursors with diketones or esters under reflux in ethanol or dimethyl sulfoxide (DMSO) .

- Substitution Reactions : Introducing substituents (e.g., amino or methyl groups) via nucleophilic aromatic substitution, requiring anhydrous conditions and bases like triethylamine .

- Purification : Use column chromatography or recrystallization to achieve >95% purity. Reaction yields (e.g., 70–96%) depend on solvent polarity and catalyst efficiency .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding patterns (e.g., NH peaks at δ 10–12 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .

- HPLC : Monitors reaction progress and purity (>98% by UV detection at 254 nm) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity and binding mechanisms of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., thymidylate synthase or kinases). Focus on hydrogen bonding with pyrimidine-dione moieties and π-π stacking with benzamide groups .

- QSAR Modeling : Correlate substituent electronegativity or steric effects (e.g., methyl groups) with observed IC50 values in cytotoxicity assays .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Standardize Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or solvent (DMSO concentration ≤0.1%) significantly affect IC50 values. Replicate studies under identical conditions .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity measurements .

Q. What strategies improve the solubility and stability of this compound for in vivo studies?

Methodological Answer:

Q. What is the compound’s role in structure-activity relationship (SAR) studies for anticancer agents?

Methodological Answer: SAR studies focus on modifying:

Q. Example SAR Comparison Table

| Compound | Structural Modifications | Bioactivity (IC50, μM) | Key Interactions |

|---|---|---|---|

| Target Compound | 4-Amino, 1,3-dimethyl | 12.5 (MCF-7) | H-bond with Ser123 |

| Analog A (Cl-substituted) | 6-Chloro, 1-methyl | 8.2 (HeLa) | π-π stacking with Phe190 |

| Analog B (Nitro-benzamide) | 4-Nitro, 1,3-dimethyl | 25.7 (MCF-7) | Poor solubility |

Q. How can researchers address reproducibility challenges in synthesizing this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.